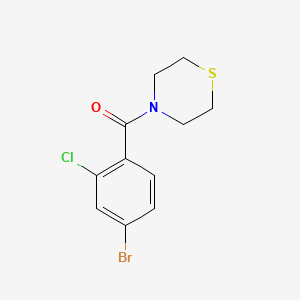

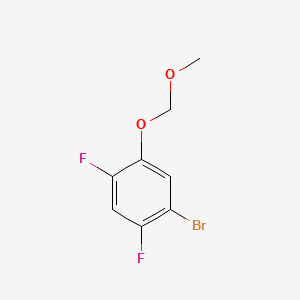

![molecular formula C14H10ClFO B6286848 2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde CAS No. 2586125-98-4](/img/structure/B6286848.png)

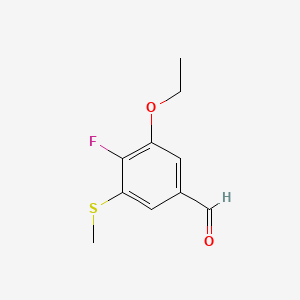

2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-Chloro-4’-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde” is a derivative of biphenyl, which is a type of organic compound that contains two phenyl rings . The compound has a molecular formula of C13H10ClF . It is a complex organic molecule with chlorine, fluorine, and methyl groups attached to a biphenyl core .

科学的研究の応用

2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde is used in a variety of scientific research applications. It is used as a fluorescent dye for biological imaging, as a reagent in organic synthesis, and as a building block for the synthesis of other compounds. It is also used in the synthesis of drugs, such as anti-cancer drugs, antibiotics, and antiviral agents.

作用機序

Target of Action

Compounds with similar structures, such as benzylic halides, typically interact with various enzymes and receptors in the body .

Mode of Action

Based on its structural similarity to benzylic halides, it may undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The exact interaction with its targets and the resulting changes would depend on the specific biological context.

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical reactions, including those involving free radicals . These reactions can affect multiple pathways and have downstream effects on cellular processes.

Result of Action

Similar compounds can cause a variety of effects, ranging from enzyme inhibition to the modulation of receptor activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-Chloro-4’-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde. For instance, certain reactions may be favored in acidic or basic conditions, while others may occur more readily at higher temperatures .

実験室実験の利点と制限

The main advantage of using 2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde in laboratory experiments is its unique chemical structure, which makes it an ideal candidate for further research and development. It is also relatively stable and can be synthesized from commercially available starting materials. However, the compound is toxic and should be handled with caution.

将来の方向性

The future directions for research and development of 2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde are numerous. These include further research into its biochemical and physiological effects, development of new synthesis methods, and exploration of its potential applications in drug development. Additionally, further research is needed to understand the mechanism of action of this compound and its interactions with other molecules in the cell. Finally, this compound could be used as a fluorescent dye for biological imaging and as a reagent in organic synthesis.

合成法

2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde can be synthesized from commercially available starting materials. The most common method is the reaction of 4-chloro-5-fluoro-2-methylbenzaldehyde (this compound-aldehyde) with 1,1'-biphenyl-4-carbaldehyde (BP-aldehyde) in the presence of a base. The reaction is carried out at room temperature and yields this compound as the main product.

Safety and Hazards

The specific safety and hazard information for “2-Chloro-4’-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde” is not available in the sources retrieved. It is generally recommended to handle chemical compounds with care, avoid dust formation, avoid breathing in mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

特性

IUPAC Name |

5-chloro-4-(4-fluorophenyl)-2-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO/c1-9-6-13(14(15)7-11(9)8-17)10-2-4-12(16)5-3-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCADLJZOROKGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C=O)Cl)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

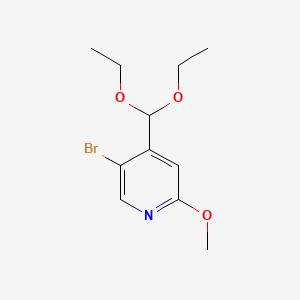

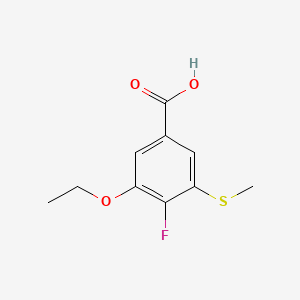

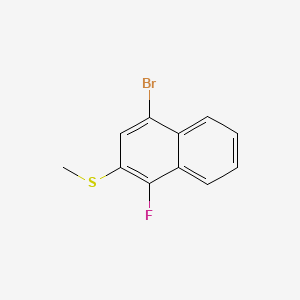

![4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286874.png)

![2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286880.png)